Progesterone Receptor Agonist Activity: Riligustilide Exhibits Weak Activity While Structurally Related Dimers Are Either Potent or Inactive
In a progesterone receptor (PR)-driven reporter-gene bioassay, riligustilide demonstrated weak agonist activity with an EC50 of approximately 81 μM. In the same study, (3Z′)-(3a′R,6′R,3R,6R,7R)-3,8-dihydro-6.6′,7.3a′-diligustilide, a structurally similar dimeric phthalide, displayed a potency approximately 900‑fold higher (EC50 ≈ 90 nM). Levistolide A, another dimeric analog with a very similar plenary structure, was completely inactive in the same assay [1].
| Evidence Dimension | Progesterone receptor activation potency |
|---|---|
| Target Compound Data | EC50 ≈ 81 μM |
| Comparator Or Baseline | (3Z′)-(3a′R,6′R,3R,6R,7R)-3,8-dihydro-6.6′,7.3a′-diligustilide: EC50 ≈ 90 nM; Levistolide A: Inactive |
| Quantified Difference | Riligustilide is ~900‑fold less potent than the 3,8‑dihydro‑diligustilide analog; levistolide A shows no activity despite structural similarity |
| Conditions | Progesterone receptor driven reporter-gene bioassay (cell-based) |
Why This Matters
This quantitative disparity defines riligustilide as a weak PR agonist suitable as a low‑potency control or for studies requiring subtle PR modulation, in contrast to the potent analog (for high‑potency studies) or levistolide A (for inactive control).
- [1] Lim LS, Shen P, Gong YH, Lee LS, Yong EL. Dimeric progestins from rhizomes of Ligusticum chuanxiong. Phytochemistry. 2006;67(7):728-734. View Source
